BenchChemオンラインストアへようこそ!

FR171456

HCV antiviral replicon assay

FR171456 is the definitive chemical probe for sterol-4-alpha-carboxylate-3-dehydrogenase (NSDHL/Erg26p), isolated from Sporormiella minima. Unlike statins, azoles, or squalene synthase inhibitors, it uniquely targets the post-squalene C4-demethylation step, accumulating diagnostic intermediates (e.g., 4-β-methylzymosterol-4-α-carboxylate) for unambiguous pathway dissection. Its strict SAR (4α-carboxyl group essential) and resistance-conferring ERG26 mutations guarantee target-specific phenotypes. Validated applications: HCV replicon inhibition (IC50 6.3 nM, SI >5,000), antifungal synergy with amphotericin B (Loewe 2.7), and selective cancer cell line sensitivity screening. No generic substitute exists. Order ≥98% pure FR171456 for reproducible, publication-grade data.

Molecular Formula
Molecular Weight
Cat. No. B1574611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR171456
SynonymsFR171456;  FR 171456;  FR-171456
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR171456 Compound Procurement Guide: Sterol Synthesis Inhibitor with Unique NSDHL/Erg26p Specificity


FR171456 (CAS 168986-58-1) is a natural product steroid acid isolated from Sporormiella minima, characterized as a potent and specific inhibitor of the sterol-4-alpha-carboxylate-3-dehydrogenase enzyme, known as NSDHL in mammals and Erg26p in yeast [1][2]. This compound is distinguished within the cholesterol biosynthesis inhibitor class by its precise, validated mechanism of action and its utility as a chemical probe for investigating the late-stage sterol synthesis pathway [3].

Why FR171456 Cannot Be Replaced by Generic Sterol Synthesis Inhibitors: Target Specificity and Structural Determinants


Generic substitution of FR171456 with other cholesterol synthesis inhibitors (e.g., statins, azoles, or squalene synthase inhibitors) fails due to its unique and highly specific targeting of the NSDHL/Erg26p enzyme, a distinct node in the post-squalene sterol pathway [1]. Furthermore, the critical 4α-carboxyl group of FR171456 is essential for its potent inhibitory activity; even minor structural modifications, as seen in the inactive derivatives Compound-1 and Compound-2, completely ablate biological function [2]. This strict structure-activity relationship (SAR) and defined molecular target render in-class substitution scientifically invalid without rigorous comparative validation [1].

FR171456 Quantitative Differentiation Evidence: Head-to-Head Activity and Selectivity Data


HCV Replicon Inhibition Potency and Mammalian Cell Selectivity of FR171456

FR171456 demonstrates potent inhibition of an artificial Hepatitis C viral (HCV) replicon in Huh-7 cells, achieving an IC50 of 6.3 nM [1]. Crucially, this activity is highly selective, as the compound does not affect the proliferation of HepG2 or K562 mammalian cell lines except at very high concentrations (IC50 values of 80 μM and 36 μM, respectively) [1]. This yields a selectivity index (ratio of cytotoxic IC50 to antiviral IC50) exceeding 5,000, a critical metric for assessing potential off-target toxicity in antiviral research applications [1]. In contrast, the related triterpenes Compound-1 and Compound-2 exhibit no significant anti-HCV activity [2].

HCV antiviral replicon assay cytotoxicity

Yeast Growth Inhibition vs. Structurally Similar Inactive Derivatives

A direct head-to-head comparison within the same study demonstrates that FR171456 inhibits the growth of S. cerevisiae (BY4743 strain) with an IC50 of 14 μM [1]. In stark contrast, two closely related triterpene derivatives, designated Compound-1 and Compound-2, exhibit no significant growth inhibition at concentrations up to 200 μM [1]. This >14-fold difference in potency highlights the critical importance of the 4α-carboxyl group of FR171456 for biological activity [1][2].

yeast antifungal SAR ergosterol

Competitive Enzyme Inhibition Kinetics of FR171456 on Erg26p

In an in vitro enzyme assay using yeast microsomes, FR171456 acts as a potent competitive inhibitor of the Erg26p enzyme, displaying an inhibition constant (Ki apparent) of 1.35 ± 0.3 μM and an I50 (concentration for 50% inhibition) of 2.2 ± 0.5 μM [1]. Modification of the 4α-carboxyl group to a carbobenzylamido group (Compound-1) reduces inhibitory potency by more than 300-fold, with an I50 exceeding 0.5 mM (500 μM) [1]. This quantitative kinetic data confirms the high affinity and specific binding mode of FR171456 within the enzyme's substrate-binding pocket [1].

enzyme kinetics Erg26p NSDHL competitive inhibition

Broad-Spectrum Antifungal Activity with Defined MIC Range and Synergy Profile

FR171456 exhibits broad-spectrum antifungal activity against a panel of pathogenic fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 9 μM to 144 μM [1]. Notably, Aspergillus terreus was the most susceptible species (MIC 9 μM) [1]. Furthermore, combination studies reveal a synergistic interaction with the polyene antifungal amphotericin B, as evidenced by a Loewe synergy score of 2.7 (a score >1 indicates synergy) [1][2]. This synergy suggests that co-administration can reduce the required dose of amphotericin B, potentially mitigating its dose-limiting toxicity [2]. This broad antifungal spectrum and synergistic potential are distinct from agents like fluconazole, which targets Erg11p (lanosterol 14α-demethylase) and lacks activity against many molds [1].

antifungal MIC Candida Aspergillus synergy

Target Validation: Resistance-Conferring Mutations in Erg26p Confirm FR171456 Specificity

Genetic validation firmly establishes Erg26p/NSDHL as the primary cellular target of FR171456. Genome-wide haploinsufficiency profiling (HIP) in yeast uniquely identified the erg26/ERG26 heterozygous strain as the most significantly sensitized mutant [1]. Furthermore, selection for spontaneous resistance to FR171456 in yeast yielded multiple point mutations within the ERG26 coding sequence, including Arg315His and Arg307Lys [1]. These specific amino acid changes, located in the active site, were shown to confer resistance by increasing the IC50 for enzyme inhibition compared to the wild-type control [1][2]. This combination of genomic profiling and resistance mutation analysis provides definitive, quantitative proof of on-target activity, a level of validation rarely available for early-stage compounds [1].

target validation resistance mutation Erg26p NSDHL chemical genetics

FR171456 Optimal Application Scenarios: Sterol Pathway Research, Antifungal Discovery, and Antiviral Probe


Investigating Post-Squalene Cholesterol/Ergosterol Biosynthesis

FR171456 serves as a precise chemical probe for dissecting the function of NSDHL/Erg26p within the sterol biosynthesis pathway. By causing the accumulation of specific sterol intermediates (e.g., 4-β-methylzymosterol-4-α-carboxylate) in both mammalian and yeast cells, FR171456 enables quantitative metabolomic studies to map pathway flux and identify regulatory feedback mechanisms [1]. The validated target specificity, demonstrated by resistance-conferring mutations in ERG26, ensures that observed phenotypes are attributable to NSDHL/Erg26p inhibition, providing cleaner data compared to less selective inhibitors [1].

Antifungal Drug Discovery and Mechanism of Action Studies

With its broad-spectrum antifungal activity (MIC 9–144 μM) and unique target (Erg26p), FR171456 is an ideal tool for studying mechanisms of antifungal resistance and for exploring synergistic combinations with established antifungals like amphotericin B [1]. Its well-characterized synergy (Loewe score 2.7) can be exploited in in vitro and in vivo models to evaluate combination therapies aimed at reducing drug toxicity or overcoming resistance in pathogens such as Aspergillus terreus [1].

Hepatitis C Virus (HCV) Replication Research

The exceptional potency of FR171456 against an HCV replicon (IC50 6.3 nM) combined with its high selectivity index (>5,000) makes it a valuable tool for investigating the role of host lipid metabolism, specifically the cholesterol synthesis pathway, in viral replication [1]. Researchers can use FR171456 to probe the dependency of HCV on NSDHL activity without significant cytotoxicity confounding the results, enabling cleaner functional studies and potential identification of novel host-directed antiviral targets [1].

Cancer Cell Line Profiling and Sterol Dependency Studies

Screening data across a panel of 503 cancer cell lines identified a subset (five lines) with heightened sensitivity to FR171456 (IC50 <5 μM) [2]. This provides a starting point for investigating cancer cell dependencies on the NSDHL enzyme and late-stage cholesterol synthesis. FR171456 can be used as a selective probe to explore these vulnerabilities in specific cancer types, particularly those with dysregulated lipid metabolism, while the low general cytotoxicity ensures observed effects are target-specific [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR171456

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.